[N'-(2-bromophenyl)carbamimidamido](imino)methanaminium
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Overview
Description
N’-(2-bromophenyl)carbamimidamidomethanaminium is a complex organic compound with the molecular formula C8H11BrN5 It is known for its unique structure, which includes a bromophenyl group and a carbamimidamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromophenyl)carbamimidamidomethanaminium typically involves the reaction of 2-bromophenyl isocyanate with guanidine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2-bromophenyl)carbamimidamidomethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(2-bromophenyl)carbamimidamidomethanaminium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N’-(2-bromophenyl)carbamimidamidomethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)carbamimidoyl chloride
- N-(2-bromophenyl)guanidine
- N-(2-bromophenyl)thiourea
Uniqueness
N’-(2-bromophenyl)carbamimidamidomethanaminium is unique due to its specific structural features, such as the presence of both a bromophenyl group and a carbamimidamido moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N'-(2-bromophenyl)carbamimidamidomethanaminium, a compound classified under carbamimidamide derivatives, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C10H12BrN5
- Molecular Weight : 284.14 g/mol
- IUPAC Name : N'-(2-bromophenyl)carbamimidamido(imino)methanaminium
The biological activity of N'-(2-bromophenyl)carbamimidamidomethanaminium primarily involves its interaction with specific biological targets, including enzymes and receptors. The presence of the bromophenyl group enhances the compound's lipophilicity, facilitating better membrane penetration and receptor binding.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Signal Transduction : It could influence signaling pathways by acting on receptors or secondary messengers.
Antimicrobial Activity
Research has indicated that N'-(2-bromophenyl)carbamimidamidomethanaminium exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate:
- Cell Line Studies : Inhibition of proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
Antimicrobial | Escherichia coli | Significant reduction in viability | |
Anticancer | MCF-7 (breast cancer) | Reduced proliferation | |
Anticancer | HeLa (cervical cancer) | Induction of apoptosis |
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of N'-(2-bromophenyl)carbamimidamidomethanaminium against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antimicrobial potential.
-
Cancer Cell Line Study :
- In a study published by Johnson et al. (2023), the effects on MCF-7 cells were assessed using various concentrations of the compound. The results showed a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM.
Properties
Molecular Formula |
C8H11BrN5+ |
---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
[N'-(2-bromophenyl)carbamimidoyl]-(diaminomethylidene)azanium |
InChI |
InChI=1S/C8H10BrN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)/p+1 |
InChI Key |
IMEMWVITMHDQIB-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)[NH+]=C(N)N)Br |
Origin of Product |
United States |
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